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molecular formula C5H6N2O B189613 3-Amino-4-hydroxypyridine CAS No. 6320-39-4

3-Amino-4-hydroxypyridine

Cat. No. B189613
M. Wt: 110.11 g/mol
InChI Key: OIIBRAGQGFLUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[CH3:1][C:2]1([CH3:3])[CH:4]([OH:5])[CH:6]([NH:13][c:14]2[cH:15][nH:16][cH:17][cH:18][c:19]2=[O:20])[c:7]2[c:8]([cH:9][cH:10][c:11]([C:12]#[N:21])[cH:22]2)[O:23]1.[ClH:24]>>[ClH:24].[NH2:13][c:14]1[cH:15][nH:16][cH:17][cH:18][c:19]1=[O:20]

Inputs

Step One
Name
CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
Nc1c[nH]ccc1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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